[4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound that features a combination of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps. One possible synthetic route includes:
Formation of the Phenoxyacetyl Hydrazone: The reaction between 2-(2-methyl-5-propan-2-ylphenoxy)acetic acid and hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Condensation Reaction: The condensation of the brominated hydrazone with 2-chlorobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine or amine derivative.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the compound’s ability to interact with biological molecules.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the chlorine atom.
[4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate: Similar structure but contains a fluorine atom instead of chlorine.
Uniqueness
The presence of both bromine and chlorine atoms in [4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity and interactions with other molecules, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
767289-51-0 |
---|---|
Molecular Formula |
C26H24BrClN2O4 |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H24BrClN2O4/c1-16(2)18-9-8-17(3)24(13-18)33-15-25(31)30-29-14-19-12-20(27)10-11-23(19)34-26(32)21-6-4-5-7-22(21)28/h4-14,16H,15H2,1-3H3,(H,30,31)/b29-14+ |
InChI Key |
XBPAFAUJLCMLBK-IPPBACCNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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